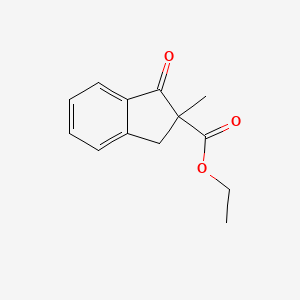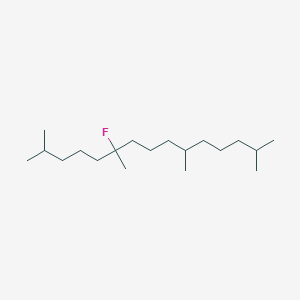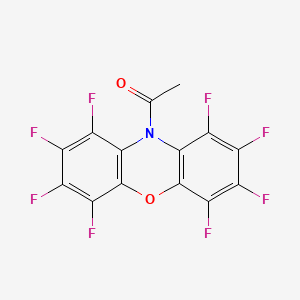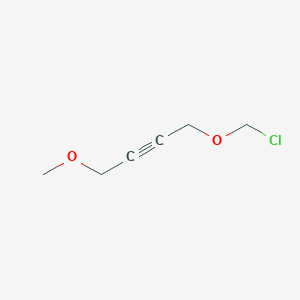
1,2,4-Trimethylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trimethylcyclohex-1-ene is an organic compound with the molecular formula C9H16 It is a derivative of cyclohexene, characterized by the presence of three methyl groups attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the addition of methyl groups to the cyclohexene ring.
Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents. For example, the reaction of cyclohexanone with methylmagnesium bromide followed by dehydration can yield the desired compound. This method is favored for its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Trimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its saturated form, 1,2,4-trimethylcyclohexane, using hydrogen gas and a metal catalyst such as palladium.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For instance, bromination using bromine can yield 1,2,4-tribromocyclohexane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: 1,2,4-Trimethylcyclohexanol, 1,2,4-Trimethylcyclohexanone
Reduction: 1,2,4-Trimethylcyclohexane
Substitution: 1,2,4-Tribromocyclohexane
Aplicaciones Científicas De Investigación
1,2,4-Trimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclohexene derivatives.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor and chemical stability
Mecanismo De Acción
The mechanism by which 1,2,4-trimethylcyclohex-1-ene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form alcohols or ketones. The molecular targets and pathways involved include the activation of specific functional groups within the molecule, leading to the formation of new chemical bonds and the release of by-products .
Comparación Con Compuestos Similares
- 1,3,3-Trimethylcyclohex-1-ene
- 1,1,3-Trimethylcyclohex-1-ene
- 2,2,4-Trimethylcyclohex-1-ene
Comparison: 1,2,4-Trimethylcyclohex-1-ene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to 1,3,3-trimethylcyclohex-1-ene, it has different steric and electronic effects, leading to variations in reaction outcomes and applications .
Propiedades
Número CAS |
90769-69-0 |
|---|---|
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
1,2,4-trimethylcyclohexene |
InChI |
InChI=1S/C9H16/c1-7-4-5-8(2)9(3)6-7/h7H,4-6H2,1-3H3 |
Clave InChI |
BNFMZPKOXZHOMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=C(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)
![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
![Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate](/img/structure/B14363079.png)
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)




![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)


